An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-5-methyl-1H-pyrazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-5-methyl-1H-pyrazol-4-amine
Introduction
3-methoxy-5-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A thorough understanding of the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
This guide provides a comprehensive overview of the core physicochemical properties of 3-methoxy-5-methyl-1H-pyrazol-4-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document will leverage data from closely related analogs and provide detailed, field-proven experimental protocols for the determination of these crucial parameters. The causality behind experimental choices is explained to provide actionable insights for researchers in the field.
Molecular Structure and Inferred Properties
The foundational step in characterizing any molecule is to understand its structure. The structure of 3-methoxy-5-methyl-1H-pyrazol-4-amine, with its key functional groups—a pyrazole ring, a primary amine, a methyl group, and a methoxy group—dictates its chemical behavior.
While direct experimental data is sparse, we can infer properties from its isomers and related compounds. For instance, the isomer 3-methoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID: 45078774) has a computed molecular weight of approximately 127.14 g/mol and a negative XLogP3 value of -0.1, suggesting a degree of hydrophilicity.
Table 1: Computed Physicochemical Properties of Isomers of 3-methoxy-5-methyl-1H-pyrazol-4-amine
| Property | 3-methoxy-1-methyl-1H-pyrazol-4-amine | 5-methyl-1H-pyrazol-4-amine |
| Molecular Formula | C5H9N3O | C4H7N3 |
| Molecular Weight | 127.14 g/mol | 97.12 g/mol |
| XLogP3 | -0.1 | -0.1 |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 3 |
Data sourced from PubChem.
Based on its structure, 3-methoxy-5-methyl-1H-pyrazol-4-amine is expected to be a weak base due to the presence of the amino group and the nitrogen atoms in the pyrazole ring. The methoxy group may contribute to its solubility in organic solvents.
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, all protocols described herein are designed as self-validating systems. The following sections detail the methodologies for determining key physicochemical properties.
Solubility Determination
The solubility of a potential drug candidate is a critical parameter that influences its bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Preparation : Add an excess amount of solid 3-methoxy-5-methyl-1H-pyrazol-4-amine to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition : To each vial, add a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation : After equilibration, allow the vials to stand to let the undissolved solid settle. If necessary, centrifuge the samples to separate the solid and liquid phases.
-
Analysis : Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Quantification : Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
Causality : The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, providing a true measure of the compound's solubility in a given solvent system. Using a range of pH values is crucial for ionizable compounds like this amine, as its solubility will be pH-dependent.
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 3-methoxy-5-methyl-1H-pyrazol-4-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common and reliable method for pKa determination.[2]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation : Prepare a solution of the compound in water or a suitable co-solvent at a known concentration.
-
Titration Setup : Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Analysis : Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[2]
Causality : Potentiometric titration directly measures the change in pH as the amine is protonated, providing a direct and accurate determination of the pKa. This is essential for predicting the ionization state of the molecule at different physiological pH values.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule. For 3-methoxy-5-methyl-1H-pyrazol-4-amine, ¹H and ¹³C NMR would be essential.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
¹H NMR : Acquire a standard proton spectrum. The N-H proton of the pyrazole ring is expected to appear as a broad signal.[3] A D₂O exchange experiment can confirm this, as the N-H signal will disappear upon addition of deuterium oxide.[3]
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms.
-
2D NMR : For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (to identify coupled protons) and HMBC (to identify long-range proton-carbon correlations) are crucial.[3]
Causality : The combination of 1D and 2D NMR techniques provides a complete picture of the molecular connectivity, confirming the identity and purity of the synthesized compound. The use of specific pulse sequences in 2D NMR allows for the definitive assignment of protons and carbons, which can be challenging in complex heterocyclic systems.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands for the functional groups present, such as N-H stretching for the amine and pyrazole, C-H stretching for the methyl and methoxy groups, and C=N stretching for the pyrazole ring.[4]
Causality : FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick quality control check and complementing the structural information obtained from NMR.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for quantifying it in various matrices.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is used.[5]
-
Chromatographic Conditions : A reversed-phase C18 column is typically employed.[5][6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7] An isocratic or gradient elution can be used to achieve optimal separation.[6][7]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute it to an appropriate concentration for analysis.[6]
-
Analysis : Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Causality : Reversed-phase HPLC is chosen for its versatility and its ability to separate compounds based on their hydrophobicity. The use of a PDA detector allows for the assessment of peak purity by comparing the UV spectra across a single peak. This method is highly sensitive and provides accurate and reproducible results for purity determination.[7]
Conclusion
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